2-Bromo-5-(trifluoromethoxy)pyrimidine
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Overview
Description
2-Bromo-5-(trifluoromethoxy)pyrimidine is an organic compound with the molecular formula C5H2BrF3N2O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of bromine and trifluoromethoxy groups makes it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(trifluoromethoxy)pyrimidine typically involves the bromination of 5-(trifluoromethoxy)pyrimidine. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(trifluoromethoxy)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, alkoxides.
Catalysts: Palladium-based catalysts for coupling reactions.
Solvents: Dichloromethane, chloroform, toluene.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with arylboronic acids yield biaryl compounds, while substitution reactions with amines produce aminopyrimidines .
Scientific Research Applications
2-Bromo-5-(trifluoromethoxy)pyrimidine is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the development of bioactive compounds and pharmaceuticals.
Medicine: As a building block for drug discovery and development.
Industry: In the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(trifluoromethoxy)pyrimidine involves its interaction with specific molecular targets. The bromine atom and trifluoromethoxy group enhance its reactivity, allowing it to participate in various chemical reactions. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The exact molecular pathways depend on the specific application and target .
Comparison with Similar Compounds
2-Bromo-5-(trifluoromethoxy)pyrimidine can be compared with other similar compounds such as:
- 2-Bromo-5-(trifluoromethyl)pyridine
- 2-Bromo-5-(methylthio)pyridine
- 2-Chloro-5-(trifluoromethyl)pyridine
These compounds share similar structural features but differ in their substituents, which influence their reactivity and applications. For instance, the trifluoromethoxy group in this compound provides unique electronic properties that can enhance its performance in specific reactions .
Properties
Molecular Formula |
C5H2BrF3N2O |
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Molecular Weight |
242.98 g/mol |
IUPAC Name |
2-bromo-5-(trifluoromethoxy)pyrimidine |
InChI |
InChI=1S/C5H2BrF3N2O/c6-4-10-1-3(2-11-4)12-5(7,8)9/h1-2H |
InChI Key |
SNVCIOQXZLGBGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=N1)Br)OC(F)(F)F |
Origin of Product |
United States |
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